(3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide
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Overview
Description
(3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide is a chemical compound that belongs to the class of triazole derivatives
Scientific Research Applications
(3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced through the reaction of an appropriate aldehyde or ketone with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Coupling Reaction: The final step involves coupling the triazole derivative with the methoxyimino compound using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Mechanism of Action
The mechanism of action of (3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methoxyimino group may also play a role in binding interactions, enhancing the compound’s overall efficacy. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- (3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]butanamide
- (3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]pentanamide
Comparison:
- Structural Differences: The main difference lies in the length of the carbon chain attached to the triazole ring.
- Chemical Properties: These structural variations can influence the compound’s solubility, reactivity, and binding affinity.
- Applications: While similar compounds may share some applications, the unique structure of (3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide can result in distinct biological activities and industrial uses.
Properties
IUPAC Name |
(3Z)-3-methoxyimino-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2S/c1-13-8(16-3)11-7(12-13)10-6(14)4-5-9-15-2/h5H,4H2,1-3H3,(H,10,12,14)/b9-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQWHYGQSFXKTR-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)NC(=O)CC=NOC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=N1)NC(=O)C/C=N\OC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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